molecular formula C10H9F6N B1333709 3,5-Bis(trifluoromethyl)-N-ethylaniline CAS No. 49850-16-0

3,5-Bis(trifluoromethyl)-N-ethylaniline

Cat. No. B1333709
CAS RN: 49850-16-0
M. Wt: 257.18 g/mol
InChI Key: WOIXGFNIYODSEA-UHFFFAOYSA-N
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Description

The compound 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds with trifluoromethyl groups and their properties. For instance, the first paper discusses N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, which is a compound with a similar substitution pattern of trifluoromethyl groups and an ethylamine component . This compound is noted for its high solubility and redox properties, making it useful for overcharge protection in lithium-ion batteries. The second paper examines tris(pentafluorosulfanyl)amine and bis(pentafluorosulfanyl)aminyl radical, which, while not the same, share the characteristic of having multiple fluorine atoms attached to a central nitrogen, influencing their molecular structure and stability .

Synthesis Analysis

The synthesis of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine is improved in the first paper, which could provide a parallel for synthesizing 3,5-Bis(trifluoromethyl)-N-ethylaniline . The improved synthesis results in higher yields and easier purification, which are critical factors in the production of chemical compounds. Although the exact synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not described, the methodologies for handling similar compounds could be applicable.

Molecular Structure Analysis

While the molecular structure of 3,5-Bis(trifluoromethyl)-N-ethylaniline is not directly analyzed in the papers, the structure of related compounds is examined. For example, the second paper describes the planar molecular structure of tris(pentafluorosulfanyl)amine and the C2 symmetry of the bis(pentafluorosulfanyl)aminyl radical . These structural details, including bond lengths and angles, are crucial for understanding the physical and chemical behavior of fluorinated amines.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3,5-Bis(trifluoromethyl)-N-ethylaniline. However, the first paper's focus on the redox shuttle properties of a similar compound suggests that 3,5-Bis(trifluoromethyl)-N-ethylaniline may also participate in redox reactions, which could be relevant in electrochemical applications . The second paper's discussion of thermal decomposition provides insight into the stability of fluorinated amines, which could be extrapolated to understand the reactivity of 3,5-Bis(trifluoromethyl)-N-ethylaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be inferred from the properties of related compounds discussed in the papers. The high solubility and oxidation potential of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine suggest that the presence of trifluoromethyl groups and an ethylamine moiety significantly impacts solubility and electrochemical properties . The spectroscopic properties and thermal stability of the compounds in the second paper provide additional context for understanding how the trifluoromethyl groups affect the overall properties of such molecules .

Scientific Research Applications

Molecular Structure and Magnetic Properties

A study by Dhifaoui et al. (2018) explored the molecular structure and magnetic properties of a new iron(III) hexacoordinated metalloporphyrin, which includes a bis(4-ethylaniline) complex. This compound demonstrates a low-spin iron(III) porphyrin complex with interesting magnetic data and cyclic voltammetry characteristics (Dhifaoui et al., 2018).

Synthesis of Pyridine Derivatives

Yang et al. (2013) reported on the regioselective synthesis of pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine. This study highlights the potential of using such compounds in chemical syntheses (Yang et al., 2013).

Microwave-Assisted Synthesis for Bio-Evaluation

Jha and Atchuta Ramarao (2017) conducted a study on the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. This research has implications for the development of compounds with potential antibacterial and antifungal activities (Jha & Atchuta Ramarao, 2017).

Enantioselective Synthesis in Pharmaceutical Applications

Ouyang et al. (2013) described an efficient process for synthesizing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate in pharmaceutical synthesis. This study is significant for the production of high-value chiral compounds (Ouyang et al., 2013).

Safety in Chemical Reactions

Leazer et al. (2003) provided insights into the safe and efficient bromination of 3,5-bis(trifluoromethyl)benzene and the preparation of related Grignard reagents. This research is crucial for ensuring safety in chemical reactions involving potentially explosive materials (Leazer et al., 2003).

Biocatalysis for Chiral Alcohol Production

Wang et al. (2011) identified a bacterial strain capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This discovery has implications for biocatalysis and the production of chiral alcohols (Wang et al., 2011).

Safety And Hazards

3,5-Bis(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

N-ethyl-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXGFNIYODSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371166
Record name 3,5-Bis(trifluoromethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-N-ethylaniline

CAS RN

49850-16-0
Record name 3,5-Bis(trifluoromethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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